(R)-1-(Pyrazin-2-yl)ethanamine
Overview
Description
Synthesis Analysis
®-1-(Pyrazin-2-yl)ethanamine can be synthesized through various methods. One such approach involves the reaction of SmCl3·6H2O with 5-(pyrazin-2-yl)tetrazole-2-acetic acid (Hpztza) in the presence of potassium hydroxide . The resulting compound, [Sm(pztza)2(H2O)6]·pztza·3H2O , has been structurally characterized using elemental analysis, IR spectroscopy, and single-crystal X-ray diffraction .
Chemical Reactions Analysis
®-1-(Pyrazin-2-yl)ethanamine can participate in various chemical reactions. For instance, it may undergo ammonolysis to form ureas bearing 2-pyridyl units. This reaction is metal- and column-free, allowing for nearly quantitative conversions. The resulting ureas could have potential applications as ASK1 inhibitors .
Physical And Chemical Properties Analysis
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of ®-1-(Pyrazin-2-yl)ethanamine, focusing on six unique fields:
Catalysis in Organic Synthesis
®-1-(Pyrazin-2-yl)ethanamine is used as a ligand in various catalytic systems, particularly in nickel-catalyzed ethylene oligomerization. The presence of the pyrazine ring enhances the selectivity and efficiency of the catalyst, making it valuable for producing specific α-olefins . This application is crucial in the petrochemical industry for the synthesis of polymers and other valuable chemicals.
Metal-Organic Frameworks (MOFs)
This compound is integral in the design and synthesis of rare-earth metal-organic frameworks (RE-MOFs). The pyrazine functionalization boosts the antenna effect, significantly enhancing the luminescence properties of the MOFs. These enhanced MOFs are used for sensitive detection of tetracyclines, a class of antibiotics . This application is particularly important in environmental monitoring and pharmaceutical analysis.
Electrochemical CO2 Reduction
®-1-(Pyrazin-2-yl)ethanamine is explored as a building block in pyrazine-based graphynes, which serve as single-atom catalysts (SACs) for the electrochemical reduction of CO2. These materials exhibit high activity and selectivity, making them promising candidates for carbon capture and conversion technologies . This application is vital for developing sustainable energy solutions and mitigating climate change.
properties
IUPAC Name |
(1R)-1-pyrazin-2-ylethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5(7)6-4-8-2-3-9-6/h2-5H,7H2,1H3/t5-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGXIHLJMZQHJY-RXMQYKEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CN=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50739191 | |
Record name | (1R)-1-(Pyrazin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50739191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1270209-27-2 | |
Record name | (1R)-1-(Pyrazin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50739191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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